4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both indole and thiazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability. This includes using continuous flow reactors to improve reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase throughput .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for different applications .
Scientific Research Applications
4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it targets bacterial cell wall synthesis, leading to cell lysis . In anticancer research, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(Indol-3-yl)thiazole-2-amines: These compounds share a similar structure but may have different substituents on the indole or thiazole rings.
Imidazole-containing compounds: These compounds also feature a five-membered ring with nitrogen atoms and exhibit similar biological activities.
Uniqueness
4-(1,2-Dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both indole and thiazole rings in a single molecule provides a versatile scaffold for drug development .
Properties
CAS No. |
899398-28-8 |
---|---|
Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
4-(1,2-dimethylindol-3-yl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H15N3S/c1-8-12(13-9(2)18-14(15)16-13)10-6-4-5-7-11(10)17(8)3/h4-7H,1-3H3,(H2,15,16) |
InChI Key |
RTBVTFPSDABEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=C(SC(=N3)N)C |
solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.